3-(2-(2,4-dimethylphenyl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-6-(4-fluorophenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-13-3-8-17(14(2)9-13)19(24)11-23-12-22-18(10-20(23)25)15-4-6-16(21)7-5-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGESWHPWCIHREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(2,4-dimethylphenyl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 320.37 g/mol. The structure features a pyrimidine ring substituted with various functional groups that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the realms of antimicrobial , anticancer , and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine compounds can exhibit significant antimicrobial properties. For instance, modifications in the phenyl substituents can enhance their efficacy against resistant strains of bacteria. In particular, compounds with halogen substitutions have demonstrated improved antimicrobial activity due to increased lipophilicity and reactivity with microbial targets .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| 3j (Naphthalen-2-yl substitution) | 2 | Antimicrobial against S. aureus |
| 3h (Daptomycin comparison) | 1 | Antimicrobial against S. aureus |
Anticancer Activity
The anticancer potential of this pyrimidine derivative has been investigated through various in vitro studies. Compounds similar to this one have been shown to induce apoptosis in cancer cell lines such as A549 and Caco-2. Specifically, the presence of fluorine and methyl groups on the phenyl ring has been linked to enhanced cytotoxicity against these cancer cells .
Case Study:
In a recent study, a related compound demonstrated significant apoptotic effects at concentrations as low as 5 µM, indicating that structural modifications can substantially impact biological efficacy .
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| 5 | 2.61 | 21.20 |
| 10 | 33.26 | 65.08 |
Anti-inflammatory Activity
Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. The introduction of specific substituents can modulate their interaction with inflammatory pathways, potentially leading to decreased production of pro-inflammatory cytokines .
The mechanism underlying the biological activities of this compound is likely multifactorial:
- Antimicrobial Mechanism: Enhanced interaction with bacterial cell membranes due to lipophilic substitutions.
- Anticancer Mechanism: Induction of apoptosis through activation of caspase pathways and inhibition of cell cycle progression.
- Anti-inflammatory Mechanism: Modulation of NF-kB signaling pathways leading to reduced inflammatory mediator release.
Scientific Research Applications
The compound 3-(2-(2,4-dimethylphenyl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in various scientific fields due to its potential biological activities. This article will explore its applications, particularly in medicinal chemistry and pharmacology, while providing comprehensive data tables and case studies.
Structural Characteristics
- IUPAC Name : this compound
- Molecular Formula : C18H18F N3O2
- Molecular Weight : 325.36 g/mol
- CAS Number : Not specified in the available sources.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Pyrimidine derivatives have been studied for their ability to inhibit various kinases involved in cancer progression.
Case Study: Inhibition of Kinase Activity
A study highlighted the synthesis of pyrimidine derivatives that act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound was tested against several cancer cell lines, showing promising results:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 5.9 | |
| HCT-116 (colon cancer) | 6.9 | |
| PC-3 (prostate cancer) | 1.54 |
Antimicrobial Properties
Pyrimidine derivatives have also been explored for their antimicrobial activities. The structural components of this compound suggest potential efficacy against bacterial and fungal pathogens.
Data Overview
Research has shown that similar compounds can exhibit broad-spectrum antimicrobial activity:
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory |
| Compound B | Escherichia coli | Inhibitory |
CNS Activity
The inclusion of specific substituents may confer central nervous system activity, making these compounds candidates for further exploration in treating neurological disorders.
Potential Mechanisms
Pyrimidine derivatives have been linked to various mechanisms, including modulation of neurotransmitter systems and inhibition of enzymes involved in neurodegenerative processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in substituents, synthesis routes, and inferred biological activities are highlighted below.
Structural and Substituent Variations
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Answer:
The compound can be synthesized via multi-step organic reactions. A typical approach involves:
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using arylboronic acids and Pd(PPh₃)₄) to introduce fluorophenyl or dimethylphenyl groups .
- Cyclocondensation : Formation of the pyrimidinone core using reagents like urea or thiourea under acidic conditions .
- Oxoethyl group introduction : Alkylation or ketone formation steps, often requiring controlled pH (e.g., ammonium hydroxide at pH 10) .
Key considerations include solvent selection (e.g., 1,4-dioxane/water mixtures) and temperature optimization (~100°C) to maximize yield .
Basic: Which analytical techniques are most effective for characterizing its molecular structure?
Answer:
- X-ray crystallography : Resolves crystal packing, hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds), and dihedral angles between aromatic rings and the pyrimidinone core .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-fluorophenyl protons at δ ~7.5 ppm) and confirms regiochemistry .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, critical for purity assessment .
Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Answer:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., fluorine position, methyl groups) and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Comparative crystallography : Analyze conformational differences (e.g., dihedral angles of fluorophenyl groups) to explain variations in target interactions .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 assays) to rule out bioavailability discrepancies .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Answer:
- Catalyst optimization : Use Pd(PPh₃)₄ with ligand additives (e.g., P(o-tol)₃) to enhance cross-coupling efficiency .
- Inert atmosphere : Conduct ketone-forming steps under nitrogen/argon to prevent oxidation side reactions .
- Stepwise purification : Employ flash chromatography after each step to isolate intermediates, minimizing side-product accumulation .
Advanced: How do substituents like the 4-fluorophenyl group influence its bioactivity and physicochemical properties?
Answer:
- Electron-withdrawing effects : The fluorine atom increases electrophilicity of the pyrimidinone ring, enhancing interactions with nucleophilic residues in enzyme active sites .
- Lipophilicity : Fluorine and methyl groups improve membrane permeability, as shown in logP measurements (e.g., ~2.5 for analogs) .
- Conformational rigidity : X-ray data reveals that 4-fluorophenyl groups adopt near-coplanar orientations with the core, optimizing π-π stacking in target binding .
Advanced: What computational methods predict its interactions with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding poses with kinases or GPCRs, guided by crystallographic data from analogs .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor stability over 100+ ns trajectories to assess hydrogen-bond persistence and hydrophobic contacts .
- QSAR modeling : Develop predictive models using descriptors like polar surface area and H-bond donors, validated against experimental IC₅₀ data .
Basic: What are the typical reaction conditions for functionalizing the pyrimidinone core?
Answer:
- Nucleophilic substitution : React with alkyl halides in DMF at 60–80°C to introduce thioether or oxoethyl groups .
- Electrophilic aromatic substitution : Use HNO₃/H₂SO₄ for nitration, followed by reduction to amines for further derivatization .
- Protection/deprotection : Employ Boc groups for amine protection during multi-step syntheses .
Advanced: How can crystallographic data inform the design of more stable derivatives?
Answer:
- Hydrogen-bond analysis : Identify key intermolecular interactions (e.g., C–H⋯O bonds) that stabilize the crystal lattice; replicate these in analogs to enhance solubility .
- Torsional angle adjustments : Modify substituent bulkiness to reduce steric strain, as seen in analogs with improved thermal stability .
Basic: What biological assays are used to evaluate its potential therapeutic applications?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial testing : Conduct MIC assays against S. aureus or C. albicans via broth microdilution .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity .
Advanced: What are the challenges in scaling up its synthesis for preclinical studies?
Answer:
- Catalyst recycling : Develop heterogeneous Pd catalysts to reduce costs in cross-coupling steps .
- Solvent sustainability : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) for greener synthesis .
- Byproduct management : Optimize workup procedures to remove Pd residues (e.g., activated carbon filtration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
